molecular formula C6H12BrClZn B157732 6-Chlorohexylzinc bromide solution CAS No. 135579-83-8

6-Chlorohexylzinc bromide solution

Cat. No.: B157732
CAS No.: 135579-83-8
M. Wt: 264.9 g/mol
InChI Key: YAKLROAYYIUTCX-UHFFFAOYSA-M
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Description

6-Chlorohexylzinc bromide solution is an organozinc compound widely used in organic synthesis. It is known for its role as a reagent and catalyst in various chemical reactions, particularly in the synthesis of silver nanowires. The compound’s unique properties make it valuable in the development of advanced materials and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chlorohexylzinc bromide solution can be synthesized through the reaction of 6-chlorohexyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of zinc in THF.
  • Addition of 6-chlorohexyl bromide to the solution.
  • Stirring the mixture under an inert atmosphere to prevent oxidation.
  • The reaction proceeds at room temperature or slightly elevated temperatures to form 6-chlorohexylzinc bromide.

Industrial Production Methods: Industrial production of 6-chlorohexylzinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 6-Chlorohexylzinc bromide solution undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.

    Addition Reactions: It can add to carbon-carbon multiple bonds, such as alkenes and alkynes, forming new carbon-zinc bonds.

    Cross-Coupling Reactions: It is used in cross-coupling reactions with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Common reagents used with 6-chlorohexylzinc bromide include palladium catalysts, organic halides, and various nucleophiles.

    Conditions: Reactions typically occur under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, and at controlled temperatures to optimize reaction rates and yields.

Major Products:

    Substitution Products: Formation of new organozinc compounds.

    Addition Products: Formation of organozinc adducts with alkenes and alkynes.

    Cross-Coupling Products: Formation of complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

6-Chlorohexylzinc bromide solution has a wide range of applications in scientific research:

Comparison with Similar Compounds

    6-Chlorohexylmagnesium bromide: Another organometallic compound with similar reactivity but involving magnesium instead of zinc.

    6-Chlorohexylzinc chloride: Similar to 6-chlorohexylzinc bromide but with chloride as the counterion.

    6-Chlorohexylzinc iodide: Similar to 6-chlorohexylzinc bromide but with iodide as the counterion.

Uniqueness: 6-Chlorohexylzinc bromide solution is unique due to its specific reactivity and stability, making it particularly useful in the synthesis of silver nanowires and other advanced materials. Its ability to form stable organozinc intermediates distinguishes it from similar compounds, providing distinct advantages in various chemical reactions .

Properties

CAS No.

135579-83-8

Molecular Formula

C6H12BrClZn

Molecular Weight

264.9 g/mol

IUPAC Name

bromozinc(1+);1-chlorohexane

InChI

InChI=1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q-1;;+2/p-1

InChI Key

YAKLROAYYIUTCX-UHFFFAOYSA-M

SMILES

[CH2-]CCCCCCl.[Zn+]Br

Canonical SMILES

[CH2-]CCCCCCl.[Zn+]Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-chlorohexylzinc bromide influence the diameter of synthesized silver nanowires?

A1: The research by [] demonstrates that 6-chlorohexylzinc bromide acts as an additive during the synthesis of AgNWs and has a significant impact on their diameter. Increasing the dosage of 6-chlorohexylzinc bromide leads to a decrease in the diameter of the resulting AgNWs. The mechanism by which this occurs is not fully elucidated within the paper but likely involves the interaction of the organozinc compound with the growing silver nanostructures, influencing their growth kinetics and resulting morphology. This control over diameter is crucial as it directly impacts the optical and electrical properties of the AgNWs, which are key for their application in transparent conductive films.

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